molecular formula C7H12ClNO3S B12070663 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid

2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid

Cat. No.: B12070663
M. Wt: 225.69 g/mol
InChI Key: POPMMWHDENVQSV-UHFFFAOYSA-N
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Description

2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid is an organic compound with a complex structure that includes a chloroacetyl group, an amino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid typically involves the reaction of 2-chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloroacetyl group can be reduced to an alcohol.

    Substitution: The chlorine atom in the chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloroacetyl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoic acid.

    2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoate: Contains additional methoxy groups on the benzene ring.

Uniqueness

2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of sulfur-containing groups in organic molecules .

Properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

POPMMWHDENVQSV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCl

Origin of Product

United States

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